triphosphopyridine nucleotide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(39,45-47(36,37)38)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38)/t10-,11-,13-,14-,15-,16-,20-,21-,48?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAQUNBZCNCEOJ-HIVXLEEPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)OP(=O)(O)[O-])O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)OP(=O)(O)[O-])O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N7O17P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

743.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Triphosphopyridine Nucleotide (NADP+): A Comprehensive Technical Guide on Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Triphosphopyridine nucleotide, more commonly known as Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP+), and its reduced form, NADPH, are indispensable coenzymes in all living organisms.[1] This technical guide provides an in-depth exploration of the core structure and multifaceted functions of NADP+/NADPH, offering valuable insights for researchers, scientists, and professionals engaged in drug development.

Core Structure of NADP+/NADPH

This compound is a dinucleotide, meaning it consists of two nucleotides joined through their phosphate groups. Specifically, it is composed of a ribosylnicotinamide 5'-phosphate (NMN) connected by a pyrophosphate linkage to the 5'-phosphate of adenosine (B11128) 2',5'-bisphosphate. The key structural distinction from its close relative, Nicotinamide Adenine Dinucleotide (NAD+), is the presence of an additional phosphate group on the 2' position of the ribose sugar of the adenosine moiety. This seemingly minor addition has profound implications for its biochemical roles.

The molecule exists in two principal forms: an oxidized form (NADP+) and a reduced form (NADPH). NADP+ acts as an electron acceptor in catabolic pathways, becoming reduced to NADPH. Conversely, NADPH serves as a potent electron donor in anabolic (biosynthetic) reactions.[1] The interconversion between these two forms is central to cellular metabolism and redox homeostasis.

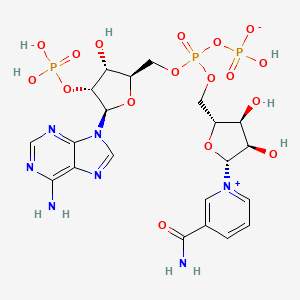

Visualization of the Molecular Structure

The following diagrams illustrate the chemical structures of both the oxidized (NADP+) and reduced (NADPH) forms of this compound.

Caption: Chemical structure of NADP+ (oxidized form).

Caption: Chemical structure of NADPH (reduced form).

Quantitative Data

For ease of reference and comparison, the key quantitative properties of NADP+ and NADPH are summarized in the table below.

| Property | NADP+ (Oxidized Form) | NADPH (Reduced Form) |

| Chemical Formula | C21H28N7O17P3 | C21H30N7O17P3 |

| Molar Mass | 743.4 g/mol | 745.4 g/mol |

| CAS Number | 53-59-8 | 53-57-6 |

Core Functions of NADP+/NADPH

The primary role of the NADP+/NADPH couple is to serve as a redox cofactor in a wide array of enzymatic reactions. Unlike NAD+/NADH, which is predominantly involved in catabolic reactions that generate ATP, NADP+/NADPH is primarily utilized in anabolic pathways and for antioxidant defense.

Role in Anabolic Biosynthesis

NADPH is the principal reducing agent in the biosynthesis of numerous vital macromolecules.[2] It provides the necessary electrons for the creation of:

-

Fatty Acids: NADPH is essential for the reductive steps in fatty acid synthesis.

-

Cholesterol and Steroids: The synthesis of cholesterol and steroid hormones is heavily dependent on NADPH as a reductant.[1]

-

Nucleic Acids: The production of deoxyribonucleotides from ribonucleotides requires NADPH.

Antioxidant Defense Mechanisms

NADPH plays a pivotal role in protecting cells from oxidative damage caused by reactive oxygen species (ROS).[2] Its key functions in antioxidant defense include:

-

Regeneration of Glutathione (B108866): NADPH is the essential cofactor for glutathione reductase, an enzyme that regenerates the reduced form of glutathione (GSH). GSH is a major cellular antioxidant that detoxifies ROS.

-

Thioredoxin System: NADPH is also required for the thioredoxin system, another crucial antioxidant pathway.

Photosynthesis

In photosynthetic organisms, NADP+ is a key electron acceptor in the light-dependent reactions of photosynthesis. It is reduced to NADPH, which then provides the reducing power for the fixation of carbon dioxide into glucose during the Calvin cycle.

Signaling Pathways and Logical Relationships

The central role of NADP+/NADPH in cellular metabolism is highlighted by its involvement in multiple interconnected pathways. The diagram below illustrates the logical relationships between the production and utilization of NADPH.

Caption: Key pathways for NADPH generation and its utilization.

Experimental Protocols

Accurate measurement of NADP+ and NADPH levels, as well as the activity of NADP+-dependent enzymes, is crucial for research in metabolism, disease, and drug development.

Quantification of NADP+ and NADPH in Biological Samples

The quantification of NADP+ and NADPH can be challenging due to their instability and the potential for interconversion during sample preparation. A common and reliable method involves spectrophotometric or fluorometric analysis following differential extraction.

Principle: This method relies on the differential stability of the oxidized and reduced forms of the coenzyme in acidic and basic conditions. NADP+ is stable in acid but is destroyed by base, while NADPH is stable in base but is destroyed by acid. By performing parallel extractions in acidic and basic solutions, one can selectively measure either NADP+ or NADPH. The total concentration (NADP+ + NADPH) can also be determined, and the individual concentrations can be calculated.

Methodology:

-

Sample Collection and Homogenization:

-

Collect cells or tissues and immediately freeze them in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen samples in an appropriate ice-cold buffer.

-

-

Differential Extraction:

-

For NADPH measurement: Add an aliquot of the homogenate to a basic extraction buffer (e.g., 0.1 N NaOH). Heat at 80°C for 60 minutes to destroy NADP+. Neutralize the extract with an acidic solution (e.g., 0.1 N HCl) to a pH between 6.0 and 8.0.

-

For NADP+ measurement: Add another aliquot of the homogenate to an acidic extraction buffer (e.g., 0.1 N HCl). Heat at 80°C for 60 minutes to destroy NADPH. Neutralize the extract with a basic solution (e.g., 0.1 N NaOH) to a pH between 6.0 and 8.0.

-

-

Detection:

-

The concentrations of NADP+ and NADPH in the respective extracts can be determined using an enzymatic cycling assay. In this assay, the coenzyme of interest participates in a reaction that generates a colored or fluorescent product.

-

For example, in a fluorometric assay, NADP+ is reduced to NADPH, which then reacts with a probe to produce a fluorescent signal (e.g., at λex = 530-570 nm / λem = 590-600 nm). The intensity of the fluorescence is proportional to the concentration of the coenzyme.

-

-

Quantification:

-

Generate a standard curve using known concentrations of NADP+.

-

Determine the concentrations of NADP+ and NADPH in the samples by comparing their fluorescence signals to the standard curve.

-

Assay of NADP+-Dependent Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity

G6PDH is a key enzyme that produces NADPH. Its activity is often measured to assess the capacity of the pentose phosphate pathway.

Principle: The activity of G6PDH is determined by monitoring the rate of NADP+ reduction to NADPH. The increase in NADPH concentration is measured spectrophotometrically by the increase in absorbance at 340 nm, as NADPH has a distinct absorbance peak at this wavelength while NADP+ does not.

Methodology:

-

Preparation of Cell/Tissue Lysate:

-

Homogenize cells or tissues in an ice-cold lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant, which contains the cytosolic enzymes including G6PDH.

-

-

Assay Mixture Preparation:

-

In a spectrophotometer cuvette, prepare a reaction mixture containing:

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

NADP+ solution (final concentration typically 0.1-1.0 mM)

-

Cell/tissue lysate

-

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding the substrate, glucose-6-phosphate (G6P) (final concentration typically 1-5 mM).

-

Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

-

Calculation of Enzyme Activity:

-

Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

-

Calculate the G6PDH activity using the Beer-Lambert law:

-

Activity (U/mL) = (ΔA340/min * Total reaction volume) / (ε * Light path length * Volume of enzyme sample)

-

Where ε is the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

-

-

One unit (U) of G6PDH activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of NADP+ per minute under the specified assay conditions.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an NADP+-dependent enzyme assay.

Caption: General workflow for an NADP+-dependent enzyme assay.

References

The Dichotomous Role of NADP⁺: A Linchpin in Anabolic and Catabolic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺) and its reduced form, NADPH, are pivotal coenzymes that play a central, yet functionally distinct, role in the intricate network of metabolic pathways. While structurally similar to their NAD⁺/NADH counterparts, the NADP⁺/NADPH redox couple is predominantly partitioned to serve specific cellular functions, acting as a critical nexus between anabolic and catabolic processes. This technical guide provides a comprehensive overview of the multifaceted functions of NADP⁺, with a focus on its differential roles in biosynthetic and degradative pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Principles: A Tale of Two Redox Couples

Cellular metabolism maintains two distinct pools of nicotinamide adenine dinucleotides. The NAD⁺/NADH couple, characterized by a high NAD⁺/NADH ratio, primarily functions in an oxidative capacity, accepting electrons during the catabolic breakdown of macromolecules to generate ATP.[1][2] Conversely, the NADP⁺/NADPH system is maintained with a high NADPH/NADP⁺ ratio, creating a reductive environment conducive to anabolic reactions.[3] This fundamental division of labor is crucial for the simultaneous and independent regulation of catabolism and anabolism.

NADP⁺ in Catabolism: While the primary role of the NADP⁺/NADPH couple is anabolic, NADP⁺ itself can act as an oxidizing agent in certain catabolic reactions. For instance, the oxidative phase of the pentose (B10789219) phosphate pathway (PPP) involves the reduction of NADP⁺ to NADPH.[4] Additionally, NADP⁺-dependent dehydrogenases, such as isocitrate dehydrogenase and malic enzyme, can participate in catabolic processes, although their primary contribution is often the generation of NADPH for anabolic use.[3][5]

NADPH in Anabolism: The principal function of NADPH is to provide the reducing power for biosynthetic pathways.[3][6] As a potent electron donor, NADPH is indispensable for the synthesis of a wide array of complex biomolecules, including:

-

Fatty Acids: Fatty acid synthesis is a reductive process that requires a significant input of NADPH for the sequential reduction of ketoacyl and enoyl intermediates by fatty acid synthase.[7][8][9]

-

Steroids: The biosynthesis of cholesterol and other steroids involves numerous reductive steps that are dependent on NADPH.[5][10]

-

Amino Acids: The synthesis of certain amino acids, such as glutamate (B1630785) from α-ketoglutarate, utilizes NADPH as the reducing agent.[11][12]

-

Nucleotides: The reduction of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis, is catalyzed by ribonucleotide reductase, which requires a source of reducing equivalents ultimately derived from NADPH.[6]

Beyond biosynthesis, NADPH is a cornerstone of the cellular antioxidant defense system. It is the primary reductant for glutathione (B108866) reductase, an enzyme that regenerates the reduced form of glutathione (GSH), a key scavenger of reactive oxygen species (ROS).[13][14][15]

Quantitative Insights: Cellular NADP⁺ and NADPH Levels

The concentration and ratio of NADP⁺ to NADPH vary significantly between different cellular compartments and tissues, reflecting their specific metabolic activities. This compartmentalization is essential for maintaining distinct redox environments.

| Parameter | Cytosol | Mitochondria | Tissue/Cell Type | Reference(s) |

| Total NADP(H) Concentration (nmol/mg protein) | ~0.1 - 0.2 | ~0.2 - 0.4 | Rat Liver | [16] |

| NADPH/NADP⁺ Ratio | ~50 - 100 | ~10 - 50 | Rat Liver | [16][17] |

| Total NAD(H) Concentration (nmol/mg protein) | ~0.8 - 1.0 | ~2.0 - 10.0 | Rat Liver, Cardiac Myocytes | [7] |

| NAD⁺/NADH Ratio | ~100 - 700 | ~7 - 8 | Eukaryotic Cells | [7] |

Table 1: Representative Concentrations and Ratios of NADP(H) and NAD(H) in Cellular Compartments. The data presented are approximate values and can vary depending on the specific cell type, metabolic state, and analytical method used.

Key Metabolic Pathways and Their Regulation

The cellular pool of NADPH is primarily replenished by a few key metabolic pathways. The regulation of these pathways is critical for maintaining redox homeostasis and supporting anabolic processes.

The Pentose Phosphate Pathway (PPP)

The PPP is a major source of NADPH in most cells, accounting for approximately 60% of its production in humans.[4] This pathway runs parallel to glycolysis and consists of an oxidative and a non-oxidative phase. The oxidative phase, which is irreversible, generates two molecules of NADPH for each molecule of glucose-6-phosphate that enters the pathway.[18][19][20]

References

- 1. en.bio-protocol.org [en.bio-protocol.org]

- 2. youtube.com [youtube.com]

- 3. Homeostatic regulation of NAD(H) and NADP(H) in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Qualitative and quantitative assay of glucose 6 phosphate dehydrogenase in patients attending tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. The dynamic regulation of NAD metabolism in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NADP+/NADPH Assay Kit | ABIN5067563 [antibodies-online.com]

- 9. Extraction and measurement of NAD(P)(+) and NAD(P)H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. graphviz.org [graphviz.org]

- 13. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. sketchviz.com [sketchviz.com]

- 16. Cytoplasmic and Mitochondrial NADPH-Coupled Redox Systems in the Regulation of Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NADPH/NADP ratio in cytosol and mitochondria - Spinach Spinacia oleracea - BNID 103329 [bionumbers.hms.harvard.edu]

- 18. abstracts.boku.ac.at [abstracts.boku.ac.at]

- 19. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Pivotal Role of Triphosphopyridine Nucleotide in the Pentose Phosphate Pathway: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis, primarily functioning to produce nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis.[1][2][3][4] Triphosphopyridine nucleotide (TPN), more commonly known as NADP+, is the indispensable oxidizing agent in the initial, oxidative phase of this pathway. Its reduction to NADPH provides the cell with essential reducing power for a myriad of biosynthetic reactions and for the detoxification of reactive oxygen species.[2][5][6][7] This technical guide provides an in-depth exploration of the multifaceted role of NADP+/NADPH in the pentose phosphate pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core processes to support advanced research and therapeutic development.

Core Functions of NADP+ in the Pentose Phosphate Pathway

The pentose phosphate pathway is bifurcated into two distinct phases: the oxidative and the non-oxidative branches.[1][4] NADP+ is central to the functioning of the oxidative phase, where it acts as an electron acceptor in two key enzymatic reactions.

The initial and rate-limiting step of the PPP is the dehydrogenation of glucose-6-phosphate, a reaction catalyzed by glucose-6-phosphate dehydrogenase (G6PD).[3][8] In this reaction, NADP+ is reduced to NADPH. The product of this reaction is 6-phosphoglucono-δ-lactone.

Following this, 6-phosphogluconolactonase hydrolyzes 6-phosphoglucono-δ-lactone to 6-phosphogluconate. The subsequent step involves the enzyme 6-phosphogluconate dehydrogenase (6PGD), which catalyzes the oxidative decarboxylation of 6-phosphogluconate to yield ribulose-5-phosphate. This reaction also results in the reduction of a second molecule of NADP+ to NADPH.[9]

Therefore, for every molecule of glucose-6-phosphate that enters the oxidative phase of the pentose phosphate pathway, two molecules of NADPH are generated.[2]

Quantitative Aspects of NADPH Production

The production of NADPH via the pentose phosphate pathway is a tightly regulated process that responds to the metabolic needs of the cell. The stoichiometry of the oxidative phase is a key quantitative parameter.

| Substrate | Product | NADPH Produced per Molecule of Substrate |

| Glucose-6-Phosphate | Ribulose-5-Phosphate + CO2 | 2 molecules |

The flux through the pentose phosphate pathway can be significantly modulated depending on the cellular demand for NADPH. For instance, in tissues actively engaged in fatty acid or steroid synthesis, a substantial portion of glucose-6-phosphate can be shunted through the PPP.[9] In red blood cells, the PPP is the sole source of NADPH, which is critical for the reduction of oxidized glutathione (B108866) and the detoxification of reactive oxygen species.[6][7]

Allosteric Regulation of the Pentose Phosphate Pathway by NADP+/NADPH

The ratio of NADP+ to NADPH is a primary determinant of the flux through the oxidative phase of the pentose phosphate pathway.[3] Glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme, is allosterically regulated by the levels of these dinucleotides.

High levels of NADP+ act as an allosteric activator of G6PD, signaling a demand for NADPH and thereby increasing the rate of the pathway.[2][3] Conversely, a high concentration of NADPH competitively inhibits G6PD, thus downregulating its own production.[3][10] This feedback inhibition ensures that the production of NADPH is tightly coupled to its consumption.[10]

Recent structural studies have revealed that G6PD possesses both a catalytic NADP+ binding site and a separate, structural NADP+ binding site that is crucial for the enzyme's stability and allosteric regulation.[8]

Experimental Protocols for Measuring NADPH and Enzyme Activity

The quantification of NADPH and the enzymatic activity of the PPP dehydrogenases are fundamental to studying this pathway. Spectrophotometric and fluorometric assays are commonly employed for this purpose.

Spectrophotometric Measurement of NADPH Production

This method relies on the characteristic absorbance of NADPH at 340 nm.

Principle: The increase in absorbance at 340 nm is directly proportional to the amount of NADPH produced.

Materials:

-

96-well microplate reader or spectrophotometer capable of reading at 340 nm

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8)

-

Substrate (Glucose-6-phosphate or 6-phosphogluconate)

-

NADP+

-

Purified enzyme (G6PD or 6PGDH) or cell lysate

-

96-well UV-transparent microplate or quartz cuvettes

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, substrate, and NADP+ in a microplate well or cuvette.

-

Incubate the mixture for a few minutes at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme or cell lysate.

-

Immediately begin monitoring the change in absorbance at 340 nm over time.

-

The rate of NADPH production can be calculated using the Beer-Lambert law, with the molar extinction coefficient of NADPH at 340 nm being 6220 M⁻¹cm⁻¹.[11]

Fluorometric Assay for NADP+/NADPH Quantification

Fluorometric assays offer higher sensitivity compared to spectrophotometric methods.[12]

Principle: An enzymatic cycling reaction is employed where NADP+ is reduced to NADPH, which then reacts with a fluorometric probe to produce a fluorescent product.[13] The fluorescence intensity is proportional to the total NADP+/NADPH concentration.

Materials:

-

Fluorometric microplate reader (e.g., excitation at 540 nm, emission at 590 nm)

-

Commercially available NADP+/NADPH assay kit (containing lysis buffer, extraction solutions, cycling enzyme, and fluorometric probe)[12]

-

Cell or tissue samples

-

96-well black microplate

Procedure:

-

Sample Preparation:

-

Assay:

-

Add the prepared samples and NADP+ standards to the wells of the microplate.

-

Add the reaction mixture containing the cycling enzyme and fluorometric probe to each well.

-

Incubate at room temperature, protected from light, for the time specified in the kit protocol (typically 1-2 hours).[13]

-

Measure the fluorescence intensity using the microplate reader.

-

-

Calculation:

-

Determine the concentration of NADP+/NADPH in the samples by comparing their fluorescence readings to the standard curve generated from the NADP+ standards.

-

Visualizing the Role of NADP+ in the Pentose Phosphate Pathway

Diagrams are essential for illustrating the complex interactions within the pentose phosphate pathway.

Figure 1: The Oxidative Phase of the Pentose Phosphate Pathway.

Figure 2: Allosteric Regulation of G6PD by NADP+ and NADPH.

Figure 3: General Experimental Workflow for NADP+/NADPH Measurement.

Conclusion

This compound, in its oxidized (NADP+) and reduced (NADPH) forms, is at the heart of the pentose phosphate pathway's function and regulation. As a substrate for the key dehydrogenases, it drives the production of NADPH, a vital molecule for reductive biosynthesis and cellular antioxidant defense.[2][5][6] The NADP+/NADPH ratio, in turn, provides a sensitive mechanism for feedback regulation of the pathway, ensuring that the cellular supply of NADPH is precisely matched to metabolic demand. A thorough understanding of these roles, supported by robust quantitative data and experimental methodologies, is critical for researchers and professionals in the fields of biochemistry, cell biology, and drug development, particularly in the context of diseases with altered metabolic states, such as cancer and hemolytic anemias.[2][5]

References

- 1. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

- 6. Pentose Phosphate Pathway (PPP), Purine and Pyrimidine Metabolism – Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students [pressbooks.lib.vt.edu]

- 7. med.libretexts.org [med.libretexts.org]

- 8. Allosteric role of a structural NADP+ molecule in glucose-6-phosphate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NADPH production by the pentose phosphate pathway in the zona fasciculata of rat adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The regulation of the oxidative phase of the pentose phosphate pathway: new answers to old problems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. NADP/NADPH Assay Kit (Fluorometric) (ab176724) | Abcam [abcam.com]

- 13. cellbiolabs.com [cellbiolabs.com]

An In-depth Technical Guide to the Core Chemical and Physical Properties of Triphosphopyridine Nucleotide (NADP+)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphosphopyridine nucleotide (TPN), more commonly known as Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP+), is a ubiquitous coenzyme essential for a vast array of metabolic and signaling processes across all domains of life. In its reduced form, NADPH, it serves as the primary currency of reducing power for anabolic reactions and antioxidant defense. Conversely, the oxidized form, NADP+, acts as an electron acceptor in various catabolic pathways. The ratio of NADP+ to NADPH is a critical indicator of the cell's redox state and biosynthetic capacity, with imbalances implicated in numerous pathological conditions, making this redox couple a key area of investigation in drug development. This guide provides a comprehensive overview of the core chemical and physical properties of NADP+ and its reduced form, NADPH, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Chemical and Physical Properties

This compound is a dinucleotide, meaning it consists of two nucleotides joined through their phosphate groups. One nucleotide contains an adenine base, and the other contains nicotinamide. NADP+ differs from its close relative, Nicotinamide Adenine Dinucleotide (NAD+), by the presence of an additional phosphate group on the 2' position of the ribose ring that carries the adenine moiety.[1] This structural distinction is crucial for its specific recognition by enzymes and its primary role in anabolic processes.

Structure

The chemical structure of NADP+ consists of a nicotinamide mononucleotide (NMN) and an adenosine (B11128) monophosphate (AMP) linked by a pyrophosphate bridge. An additional phosphate group is attached to the 2'-hydroxyl group of the adenosine moiety.

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of both the oxidized (NADP+) and reduced (NADPH) forms of this compound.

| General Properties | NADP+ (Oxidized Form) | NADPH (Reduced Form) | References |

| Synonyms | This compound (TPN), Coenzyme II | Reduced this compound | [2][3][4] |

| Chemical Formula | C₂₁H₂₈N₇O₁₇P₃⁺ | C₂₁H₂₉N₇O₁₇P₃ | [1] |

| Molar Mass | 744.4 g/mol | 745.4 g/mol | [1] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [4][5] |

| Spectroscopic Properties | NADP+ (Oxidized Form) | NADPH (Reduced Form) | References |

| UV-Vis Absorption Maxima (λmax) | 259 nm | 259 nm, 339 nm | [6] |

| Molar Extinction Coefficient (ε) at λmax | 16,900 M⁻¹cm⁻¹ at 259 nm | 16,900 M⁻¹cm⁻¹ at 259 nm, 6,220 M⁻¹cm⁻¹ at 339 nm | [6] |

| Fluorescence | No appreciable fluorescence | Excitation: ~335-340 nm, Emission: ~445-460 nm | [1][7] |

| Electrochemical and Acid-Base Properties | Value | References |

| Standard Redox Potential (E°') of NADP+/NADPH couple | -0.320 V | [8] |

| pKa Values | pKa1 = 3.9, pKa2 = 6.1 | [9] |

| Solubility and Stability | NADP+ (Oxidized Form) | NADPH (Reduced Form) | References |

| Solubility in Water | Soluble | Soluble | [10] |

| Solubility in Ethanol | Sparingly soluble | Sparingly soluble | [10] |

| Solubility in DMSO | Sparingly soluble | Sparingly soluble | [11] |

| Stability in Acidic Solution (pH < 7) | Relatively stable | Unstable, degrades rapidly | [2][12] |

| Stability in Basic Solution (pH > 7) | Unstable | Relatively stable | [2] |

| Storage of Aqueous Solutions | Stable for about one week at 4°C at neutral pH. | Best stored frozen at -20°C or -80°C at a slightly alkaline pH (e.g., pH 8). Avoid repeated freeze-thaw cycles. | [13][14][15] |

Key Signaling Pathways and Metabolic Roles

NADP+ and NADPH are central players in a multitude of cellular pathways. NADPH primarily provides the reducing power for biosynthetic reactions and antioxidant systems, while NADP+ serves as an electron acceptor.

Pentose (B10789219) Phosphate Pathway

The pentose phosphate pathway is a major source of NADPH in the cell. It runs parallel to glycolysis and is crucial for the production of pentose sugars for nucleotide synthesis and for generating the reducing equivalents necessary for anabolic processes.[11][16][17]

Caption: The Pentose Phosphate Pathway, a key source of NADPH.

Fatty Acid Synthesis

The de novo synthesis of fatty acids is a reductive process that heavily relies on NADPH as the electron donor. Acetyl-CoA is the initial building block, and through a series of condensation, reduction, dehydration, and further reduction steps, a saturated fatty acid chain is elongated.[2][7][18]

Caption: Overview of the fatty acid synthesis pathway.

NADPH Oxidase and Reactive Oxygen Species (ROS) Generation

In immune cells, the NADPH oxidase (NOX) complex utilizes NADPH to generate superoxide (B77818) radicals, which are essential for pathogen destruction in a process known as the respiratory burst. This pathway is a critical component of the innate immune response.[1][19]

Caption: Activation of the NADPH oxidase complex.

Glutathione (B108866) Reductase and Antioxidant Defense

NADPH is the essential cofactor for glutathione reductase, an enzyme that maintains a high intracellular ratio of reduced glutathione (GSH) to its oxidized form (GSSG). GSH is a major antioxidant that detoxifies reactive oxygen species and is crucial for maintaining cellular redox homeostasis.[12][20][21]

Caption: The role of NADPH in the glutathione reductase pathway.

Experimental Protocols

Accurate quantification and assessment of NADP+ and NADPH are fundamental for research in metabolism, signaling, and drug development. Below are detailed methodologies for key experiments.

Spectrophotometric Determination of NADP+/NADPH Concentration

This protocol is based on the differential UV absorption properties of the oxidized and reduced forms. NADPH has a distinct absorption peak at 340 nm, while NADP+ does not absorb significantly at this wavelength.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

NADP+ and NADPH standards of known concentration

-

Appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Sample containing NADP+ and/or NADPH

Procedure:

-

Blank Measurement: Fill a quartz cuvette with the buffer used to dissolve the sample and set the spectrophotometer to zero absorbance at 340 nm.

-

Sample Measurement: Add the sample solution to a clean quartz cuvette.

-

Absorbance Reading: Measure the absorbance of the sample at 340 nm (A₃₄₀).

-

Calculation: The concentration of NADPH in the sample can be calculated using the Beer-Lambert law:

-

Concentration (M) = A₃₄₀ / (ε * l)

-

Where:

-

A₃₄₀ is the absorbance at 340 nm.

-

ε is the molar extinction coefficient of NADPH at 340 nm, which is 6220 M⁻¹cm⁻¹.[6]

-

l is the path length of the cuvette (typically 1 cm).

-

-

-

Total NADP+ and NADPH: To determine the total concentration, NADP+ in the sample must first be enzymatically reduced to NADPH (e.g., using glucose-6-phosphate and glucose-6-phosphate dehydrogenase) and the absorbance at 340 nm is measured again. The concentration of NADP+ can then be calculated by subtracting the initial NADPH concentration from the total.

Fluorometric Measurement of NADPH

This method offers higher sensitivity than spectrophotometry and is based on the intrinsic fluorescence of NADPH.

Materials:

-

Fluorometer or fluorescence microplate reader

-

Quartz cuvettes or black microplates

-

NADPH standard solutions

-

Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Sample containing NADPH

Procedure:

-

Instrument Setup: Set the excitation wavelength to approximately 340 nm and the emission wavelength to approximately 460 nm.

-

Standard Curve: Prepare a series of NADPH standard solutions of known concentrations in the appropriate buffer.

-

Measurement: Measure the fluorescence intensity of the blank (buffer only), the standard solutions, and the samples.

-

Data Analysis: Subtract the blank fluorescence from all readings. Plot a standard curve of fluorescence intensity versus NADPH concentration.

-

Concentration Determination: Determine the NADPH concentration in the samples by interpolating their fluorescence intensity on the standard curve.[22][23]

Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase (G6PD)

This assay measures the activity of G6PD by monitoring the rate of NADP+ reduction to NADPH.

Materials:

-

Spectrophotometer set to 340 nm and 30°C

-

Cuvettes

-

Assay Buffer: 55 mM Tris-HCl, pH 7.8, containing 3.3 mM MgCl₂

-

Substrate Solution: 100 mM Glucose-6-phosphate

-

Cofactor Solution: 6 mM NADP+

-

Enzyme sample (e.g., cell lysate)

Procedure:

-

Reaction Mixture Preparation: In a cuvette, combine 2.7 mL of Assay Buffer, 0.1 mL of NADP+ solution, and 0.1 mL of Glucose-6-phosphate solution.

-

Temperature Equilibration: Incubate the cuvette in the spectrophotometer at 30°C for 5-10 minutes to reach thermal equilibrium and establish a baseline reading.

-

Initiate Reaction: Add 0.1 mL of the enzyme sample to the cuvette, mix by gentle inversion, and immediately start monitoring the absorbance at 340 nm.

-

Data Acquisition: Record the increase in absorbance at 340 nm over time (e.g., for 5 minutes).

-

Calculation of Activity: Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve. The enzyme activity is calculated as follows:

Enzymatic Assay of NADP+-Dependent Isocitrate Dehydrogenase (IDH)

This assay measures the activity of NADP+-dependent IDH by monitoring the production of NADPH.

Materials:

-

Spectrophotometer or microplate reader set to 340 nm

-

Cuvettes or 96-well plate

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂)

-

Substrate Solution: Isocitrate (e.g., 50 mM)

-

Cofactor Solution: NADP+ (e.g., 10 mM)

-

Enzyme sample

Procedure:

-

Reaction Mix Preparation: Prepare a reaction mix containing Assay Buffer, Isocitrate solution, and NADP+ solution.

-

Sample Addition: Add the enzyme sample to the wells of a microplate or a cuvette.

-

Initiate Reaction: Add the reaction mix to initiate the reaction.

-

Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time.

-

Calculation of Activity: Calculate the rate of NADPH formation from the linear portion of the absorbance curve, similar to the G6PD assay.[6][8][26]

Conclusion

This compound, in both its oxidized (NADP+) and reduced (NADPH) forms, is a cornerstone of cellular metabolism and redox homeostasis. A thorough understanding of its chemical and physical properties is paramount for researchers, scientists, and drug development professionals. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide offer a comprehensive resource for studying the multifaceted roles of this essential coenzyme. Accurate measurement and consideration of the NADP+/NADPH redox state are critical for the successful investigation of metabolic pathways, the development of novel therapeutics targeting these pathways, and the overall advancement of biomedical research.

References

- 1. The signaling pathway of NADPH oxidase and its role in glomerular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 3. interchim.fr [interchim.fr]

- 4. jackwestin.com [jackwestin.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucose Concentration assay (Hexokinase/G6PDH method) [protocols.io]

- 11. Khan Academy [khanacademy.org]

- 12. youtube.com [youtube.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. bmrservice.com [bmrservice.com]

- 15. content.abcam.com [content.abcam.com]

- 16. microbenotes.com [microbenotes.com]

- 17. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 18. biologydiscussion.com [biologydiscussion.com]

- 19. NADPH oxidase and reactive oxygen species as signaling molecules in carcinogenesis [journal.hep.com.cn]

- 20. Glutathione reductase - Wikipedia [en.wikipedia.org]

- 21. NADPH and Glutathione Redox Link TCA Cycle Activity to Endoplasmic Reticulum Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. static.igem.org [static.igem.org]

- 23. Miniaturized High-Throughput Fluorescent Assay for Conversion of NAD(P)H to NAD(P) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Glucose-6-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 25. Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase (EC 1.1.1.49) [sigmaaldrich.com]

- 26. content.abcam.com [content.abcam.com]

The Dichotomy of Pyridine Nucleotides: A Technical Guide to NAD⁺ and NADP⁺ in Metabolic Reactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core distinctions and functional significance of two pivotal coenzymes in cellular metabolism: nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), historically known as diphosphopyridine nucleotide (DPN), and nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺), formerly triphosphopyridine nucleotide (TPN). Understanding the nuanced roles of these molecules is fundamental to comprehending cellular bioenergetics, redox homeostasis, and the intricate network of metabolic pathways that are often targeted in drug development.

Core Structural and Functional Distinctions

NAD⁺ and NADP⁺ are structurally analogous, both comprising two nucleotides joined by their phosphate groups. One nucleotide contains an adenine base, and the other contains nicotinamide.[1] The critical distinction lies in an additional phosphate group attached to the 2' position of the ribose ring of the adenine nucleotide in NADP⁺.[2] This seemingly minor modification has profound implications for their respective roles in metabolic reactions. The phosphate group does not alter the redox potential of the nicotinamide ring but serves as a specific recognition marker for enzymes, allowing for the differential regulation of metabolic pathways.[3]

Table 1: Core Structural and Functional Comparison

| Feature | Diphosphopyridine Nucleotide (NAD⁺/NADH) | This compound (NADP⁺/NADPH) |

| Abbreviation | NAD⁺ (oxidized), NADH (reduced) | NADP⁺ (oxidized), NADPH (reduced) |

| Historical Name | Diphosphopyridine Nucleotide (DPN) | This compound (TPN)[4] |

| Key Structural Difference | Lacks a phosphate group on the 2'-adenosine ribose | Possesses a phosphate group on the 2'-adenosine ribose[2] |

| Primary Metabolic Role | Catabolic Reactions (e.g., glycolysis, TCA cycle)[5][6] | Anabolic Reactions (e.g., fatty acid synthesis, nucleotide synthesis)[5][7] |

| Primary Function | Electron acceptor in oxidative pathways, generating ATP | Electron donor in reductive biosynthetic pathways[8] |

| Cellular Ratio | High NAD⁺/NADH ratio, favoring oxidation[9] | Low NADP⁺/NADPH ratio, favoring reduction[9] |

Opposing Roles in Metabolic Pathways: Catabolism vs. Anabolism

The distinct cellular pools and redox states of the NAD⁺/NADH and NADP⁺/NADPH couples reflect their functional bifurcation in metabolism.

NAD⁺: The Oxidizing Powerhouse of Catabolism

Cellular respiration heavily relies on NAD⁺ as a primary oxidizing agent to drive the breakdown of fuel molecules. In catabolic pathways such as glycolysis and the tricarboxylic acid (TCA) cycle, dehydrogenases transfer electrons from substrates to NAD⁺, forming NADH. This reduced form then donates its electrons to the electron transport chain, leading to the production of large amounts of ATP through oxidative phosphorylation.[10] The high cellular ratio of NAD⁺ to NADH ensures a ready supply of the oxidizing agent to facilitate these energy-yielding reactions.[9]

NADPH: The Reducing Force for Anabolism and Antioxidant Defense

In contrast, NADPH is the major electron donor in reductive biosynthesis. Anabolic pathways, which build complex molecules from simpler precursors, such as the synthesis of fatty acids, cholesterol, and nucleotides, require a supply of reducing power in the form of NADPH.[8][11] The pentose (B10789219) phosphate pathway is a primary source of NADPH.[3] Additionally, NADPH plays a crucial role in antioxidant defense systems by regenerating reduced glutathione, which is essential for detoxifying reactive oxygen species (ROS).[4] The cellular environment maintains a high NADPH to NADP⁺ ratio, ensuring a ready supply of electrons for reductive processes.[9]

Below is a diagram illustrating the divergent roles of NAD⁺/NADH and NADP⁺/NADPH in the central metabolic network.

Quantitative Data Summary

The concentrations and ratios of these pyridine (B92270) nucleotides are tightly regulated and vary between cellular compartments. These quantitative parameters are critical indicators of the cell's metabolic state.

Table 2: Cellular Concentrations and Ratios of NAD(H) and NADP(H) in Mammalian Cells

| Parameter | Cytosol | Mitochondria | Reference |

| Total NAD (NAD⁺ + NADH) Concentration | ~200-500 µM | ~246 µM (in HEK293 cells) | [3][12] |

| NAD⁺/NADH Ratio | ~60-1000 | - | [13] |

| Total NADP (NADP⁺ + NADPH) Concentration | Significantly lower than NAD | - | [12] |

| NADP⁺/NADPH Ratio | ~0.003-0.067 | - | [13] |

| Redox Potential (E'₀) | NAD⁺/NADH: -320 mV | NADP⁺/NADPH: -320 mV | [10] |

| Physiological Redox Potential | NAD⁺/NADH: ~ -280 mV | NADP⁺/NADPH: ~ -370 mV | [10] |

Experimental Protocols for Quantification

Accurate measurement of NAD⁺, NADH, NADP⁺, and NADPH is crucial for metabolic research. Various methods are available, each with its advantages and limitations.

Enzymatic Cycling Assays

These assays are highly sensitive and rely on specific dehydrogenases to amplify the signal from the nucleotide of interest.

This protocol is based on the principle that NADH can reduce a chromogenic reagent.

Materials:

-

NADH/NAD Extraction Buffer

-

NAD Cycling Buffer

-

NAD Cycling Enzyme Mix

-

NADH Developer

-

96-well microplate

-

Microplate reader (450 nm)

Procedure:

-

Sample Preparation: Homogenize ~20 mg of tissue or 2 x 10⁶ cells in 400 µL of NADH/NAD Extraction Buffer. Centrifuge to remove insoluble material.[9]

-

NAD⁺/NADH Separation (Optional): To measure NADH alone, heat the extract at 60°C for 30 minutes to decompose NAD⁺.[14]

-

Standard Curve Preparation: Prepare a series of NADH standards in NAD Cycling Buffer.

-

Assay:

This protocol utilizes a fluorescent probe that is reduced by NADPH.

Materials:

-

NADP⁺/NADPH Extraction Buffer

-

NADP Cycling Buffer

-

NADP Cycling Enzyme Mix

-

Fluorometric Probe

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 540/590 nm)

Procedure:

-

Sample Preparation: Homogenize samples in NADP⁺/NADPH Extraction Buffer as described for the NAD⁺/NADH assay.

-

NADP⁺/NADPH Separation (Optional): To measure NADPH alone, treat the extract with a mild base to decompose NADP⁺.[11]

-

Standard Curve Preparation: Prepare a series of NADPH standards.

-

Assay:

High-Performance Liquid Chromatography (HPLC)

HPLC offers a robust method for separating and quantifying NAD⁺ and NADP⁺.

Materials:

-

Perchloric acid (HClO₄) for extraction

-

Phosphate buffer (mobile phase A)

-

Methanol (mobile phase B)

-

C18 reverse-phase HPLC column

-

HPLC system with UV detector (260 nm)

Procedure:

-

Extraction: Homogenize cells or tissues in ice-cold perchloric acid. Neutralize the extract with potassium carbonate. Centrifuge to remove the precipitate.

-

HPLC Analysis:

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the highest sensitivity and specificity for the analysis of NAD⁺, NADP⁺, and their related metabolites.

Materials:

-

Acetonitrile, methanol, and formic acid for extraction and mobile phases

-

HILIC or mixed-mode chromatography column

-

LC-MS/MS system

Procedure:

-

Extraction: A common extraction solvent is a mixture of acetonitrile, methanol, and water with formic acid to minimize interconversion between oxidized and reduced forms.[19][20]

-

LC-MS/MS Analysis:

The following diagram outlines a general workflow for the quantification of NAD(P)⁺/NAD(P)H.

Signaling Pathways and Logical Relationships

Beyond their bioenergetic roles, NAD⁺ and NADP⁺ are involved in crucial signaling pathways. NAD⁺ is a substrate for sirtuins and PARPs, enzymes involved in gene regulation and DNA repair. NADP⁺ is a precursor for the calcium-mobilizing messenger NAADP.[12]

The biosynthesis of these coenzymes is also tightly regulated. NAD⁺ can be synthesized de novo from tryptophan or through salvage pathways from nicotinamide, nicotinic acid, and nicotinamide riboside. NADP⁺ is synthesized from NAD⁺ by NAD⁺ kinase.[2]

The diagram below illustrates the biosynthetic pathways and key signaling roles of NAD⁺ and NADP⁺.

Conclusion

The distinction between diphosphopyridine nucleotide (NAD⁺) and this compound (NADP⁺) is a cornerstone of metabolic regulation. Their specific roles in catabolism and anabolism, respectively, are dictated by the presence of a single phosphate group, which enables enzymatic discrimination and the maintenance of distinct cellular pools and redox states. For researchers in the life sciences and professionals in drug development, a thorough understanding of the biochemistry, regulation, and quantification of these vital coenzymes is indispensable for dissecting metabolic pathways and developing novel therapeutic strategies targeting cellular metabolism.

References

- 1. raybiotech.com [raybiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NADP/NADPH Assay Kit (Fluorometric) (ab176724) | Abcam [abcam.com]

- 5. Steady-state kinetic mechanism of the NADP+- and NAD+-dependent reactions catalysed by betaine aldehyde dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites | Semantic Scholar [semanticscholar.org]

- 7. bontac.com [bontac.com]

- 8. Steady-state kinetic mechanism of the NADP+- and NAD+-dependent reactions catalysed by betaine aldehyde dehydrogenase from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NAD/NADH Assay Kit (Colorimetric) (ab65348/K337-100) | Abcam [abcam.com]

- 10. bionerdnotes.wordpress.com [bionerdnotes.wordpress.com]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monitoring NAD(H) and NADP(H) dynamics during organismal development with genetically encoded fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NAD/NADH Assay Kit (Colorimetric) (ab65348/K337-100) | Abcam [abcam.com]

- 15. cellbiolabs.com [cellbiolabs.com]

- 16. interchim.fr [interchim.fr]

- 17. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 19. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. infoscience.epfl.ch [infoscience.epfl.ch]

Regulating the Cellular Powerhouse: An In-depth Technical Guide to Intracellular Triphosphopyridine Nucleotide Concentrations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate mechanisms governing intracellular concentrations of triphosphopyridine nucleotide (NADP+), a critical cofactor in a vast array of anabolic and antioxidant pathways. Understanding the regulation of the NADP+ pool, and its reduced form NADPH, is paramount for research in metabolism, redox biology, and the development of novel therapeutics targeting these pathways. This document details the core enzymatic and signaling pathways, presents methodologies for quantification, and provides a summary of reported intracellular concentrations.

Core Regulatory Mechanisms of Intracellular NADP(H) Homeostasis

The intracellular concentration of NADP+ and its reduced counterpart, NADPH, is tightly controlled by a network of synthesizing and consuming enzymes, which are themselves subject to complex signaling regulation. The maintenance of a high NADPH/NADP+ ratio is crucial for providing the necessary reducing power for biosynthetic reactions and for protecting the cell against oxidative stress.

Key Enzymes and Metabolic Pathways

The primary routes for NADP+ synthesis and NADPH generation are intrinsically linked to central carbon metabolism.

-

NAD+ Kinases (NADKs): The sole de novo synthesis pathway for NADP+ is the phosphorylation of NAD+ catalyzed by NAD+ kinases (NADKs).[1] This reaction, which utilizes ATP as the phosphate (B84403) donor, is a critical control point in determining the total size of the NADP(H) pool.[2] In eukaryotes, distinct isoforms of NADK are found in the cytosol and mitochondria, highlighting the compartmentalized regulation of NADP(H) homeostasis.[3]

-

The Pentose (B10789219) Phosphate Pathway (PPP): The oxidative branch of the PPP is a major source of cytosolic NADPH.[4][5] The rate-limiting enzyme, Glucose-6-Phosphate Dehydrogenase (G6PD), catalyzes the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH.[6] The flux through the PPP is responsive to the cellular demand for NADPH and precursors for nucleotide biosynthesis.[7]

-

Isocitrate Dehydrogenases (IDHs): NADP+-dependent isocitrate dehydrogenases, located in both the cytosol and mitochondria, catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, generating NADPH.[3]

-

Malic Enzymes (MEs): NADP+-dependent malic enzymes contribute to NADPH production by catalyzing the oxidative decarboxylation of malate (B86768) to pyruvate.[3] These enzymes are found in both the cytosol and mitochondria.

-

Nicotinamide Nucleotide Transhydrogenase (NNT): Located in the inner mitochondrial membrane, NNT catalyzes the transfer of a hydride ion between NADH and NADP+, thereby directly contributing to the mitochondrial NADPH pool.[1]

Signaling Pathways Modulating NADP(H) Metabolism

Cellular signaling networks play a crucial role in adjusting NADP(H) levels in response to environmental cues and metabolic demands.

-

AMP-activated Protein Kinase (AMPK) Signaling: As a central energy sensor, AMPK is activated under conditions of low cellular energy (high AMP/ATP ratio).[8] Activated AMPK can increase cellular NAD+ levels, which in turn can enhance the activity of SIRT1.[9] Furthermore, AMPK can phosphorylate and regulate enzymes involved in NADPH production, thereby linking cellular energy status to anabolic and antioxidant capacity.[10]

-

Sirtuin 1 (SIRT1) Regulation: SIRT1 is an NAD+-dependent deacetylase that plays a key role in metabolic regulation.[11][12] By sensing cellular NAD+ levels, SIRT1 can modulate the expression of genes involved in metabolic pathways, including those that influence the NADP(H) pool.[13][14] For instance, SIRT1 can deacetylate and regulate the activity of transcription factors that control the expression of enzymes in the pentose phosphate pathway.[15]

-

Calcium Signaling: Intracellular calcium (Ca2+) signals can influence NADP+ metabolism through the activation of calmodulin (CaM)-dependent NAD+ kinases.[16] This provides a direct link between calcium signaling and the synthesis of NADP+. Furthermore, a derivative of NADP+, nicotinic acid adenine (B156593) dinucleotide phosphate (NAADP), is a potent intracellular messenger that mobilizes calcium from intracellular stores, creating a potential feedback loop.[17][18]

Data Presentation: Intracellular NADP(H) Concentrations

The following tables summarize reported intracellular concentrations of NADP+, NADPH, their total pool, and the NADPH/NADP+ ratio in various biological systems. These values can vary significantly depending on the cell type, metabolic state, and the analytical method used for quantification.

| Cell Line/Tissue | NADP+ (µM) | NADPH (µM) | Total NADP(H) (µM) | NADPH/NADP+ Ratio | Reference(s) |

| Mammalian | |||||

| CHO Cells (mAb A) | ~15-25 | ~20-35 | ~35-60 | ~1.0-1.5 | [19] |

| CHO Cells (mAb B) | ~10-20 | ~15-25 | ~25-45 | ~1.5-2.0 | [19] |

| Low-Grade Glioma Cells (TERT+) | - | Elevated | - | - | [6] |

| HeLa Cells | - | ~3 (free) | - | - | [20] |

| Yeast | |||||

| Saccharomyces cerevisiae (batch) | - | - | - | 22.0 ± 2.6 (cytosolic) | [21] |

| Saccharomyces cerevisiae (chemostat) | - | - | - | 15.6 ± 0.6 (cytosolic) | [21] |

| Saccharomyces cerevisiae (whole cell) | - | - | ~0.95 µmol/gDW | 1.05 ± 0.08 | [21] |

| Saccharomyces cerevisiae (mixed culture) | ~0.1-0.2 nmol/10^6 cells | ~0.2-0.4 nmol/10^6 cells | ~0.3-0.6 nmol/10^6 cells | ~2.0-2.5 | [22] |

| Bacteria | |||||

| Corynebacterium glutamicum WT | - | 190 | - | - | [23] |

| Corynebacterium glutamicum Δpgi | - | 310 | - | - | [23] |

| Escherichia coli | - | 140-180 | - | - | [23] |

Experimental Protocols

Accurate quantification of intracellular NADP+ and NADPH is essential for studying their regulatory mechanisms. The following sections provide detailed methodologies for commonly used techniques.

Enzymatic Cycling Assay for NADP+/NADPH Quantification

This method relies on the ability of NADP+ or NADPH to participate in an enzymatic cycling reaction that generates a colored or fluorescent product.

Principle: The assay is based on an enzymatic cycling reaction where NADP+ is reduced to NADPH by glucose-6-phosphate dehydrogenase (G6PD). The newly formed NADPH then reduces a probe to generate a detectable signal (colorimetric or fluorometric). The rate of signal generation is proportional to the concentration of NADP(H) in the sample. To measure NADP+ and NADPH separately, samples are pre-treated with acid or base to selectively degrade NADPH or NADP+, respectively.[24][25]

Protocol:

-

Sample Preparation:

-

Selective Degradation:

-

For NADPH measurement: Add a specific volume of a basic solution to the sample extract and heat to degrade NADP+. Neutralize the sample with an acidic solution.

-

For NADP+ measurement: Add a specific volume of an acidic solution to the sample extract and heat to degrade NADPH. Neutralize the sample with a basic solution.[26]

-

-

Enzymatic Cycling Reaction:

-

Prepare a reaction mixture containing glucose-6-phosphate, G6PD, and a colorimetric or fluorometric probe in an appropriate buffer.

-

Add the prepared sample (or standard) to the reaction mixture in a 96-well plate.

-

Incubate the plate at room temperature, protected from light.

-

-

Detection:

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The assay can be read in kinetic mode or as an endpoint measurement.

-

-

Quantification:

-

Generate a standard curve using known concentrations of NADP+.

-

Calculate the concentration of NADP+ and NADPH in the samples based on the standard curve.

-

UPLC-Mass Spectrometry for NADP+/NADPH Quantification

Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) offers high specificity and sensitivity for the simultaneous quantification of NADP+ and NADPH.

Principle: Cellular extracts are separated by UPLC, and the individual metabolites are then detected and quantified by a mass spectrometer based on their mass-to-charge ratio. The use of stable isotope-labeled internal standards is recommended for accurate quantification.[1][27][28]

Protocol:

-

Sample Preparation and Extraction:

-

Quench metabolism rapidly by adding cold extraction solvent (e.g., 40:40:20 acetonitrile (B52724):methanol:water with 0.1 M formic acid) to the cells or tissue.[29] This method has been shown to minimize interconversion between the oxidized and reduced forms.

-

Scrape or homogenize the sample in the extraction solvent.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

UPLC Separation:

-

Inject the sample extract onto a suitable UPLC column (e.g., a HILIC column).

-

Separate the metabolites using a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[1]

-

-

Mass Spectrometry Detection:

-

Analyze the column eluent using a mass spectrometer operating in a suitable mode (e.g., multiple reaction monitoring, MRM).

-

Set the mass spectrometer to detect the specific precursor and product ions for NADP+ and NADPH.

-

-

Quantification:

-

Construct a calibration curve using a series of standards of known concentrations.

-

Quantify the amount of NADP+ and NADPH in the samples by comparing their peak areas to the calibration curve. The use of isotopically labeled internal standards is crucial for correcting for matrix effects and variations in extraction and ionization efficiency.[30]

-

Cellular Fractionation for Subcellular NADP(H) Measurement

To understand the compartmentalization of NADP(H) metabolism, it is often necessary to measure their concentrations in different subcellular fractions.

Principle: Differential centrifugation is used to separate cellular components based on their size and density. A series of centrifugation steps at increasing speeds pellets different organelles.[31][32][33]

Protocol:

-

Cell Lysis:

-

Resuspend the cell pellet in a hypotonic lysis buffer.

-

Disrupt the cell membrane using a Dounce homogenizer or by passing the cells through a narrow-gauge needle.

-

-

Nuclear Fraction Isolation:

-

Centrifuge the lysate at a low speed (e.g., 700 x g) to pellet the nuclei.

-

-

Mitochondrial Fraction Isolation:

-

Transfer the supernatant from the previous step to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

-

Cytosolic Fraction:

-

The supernatant from the mitochondrial spin contains the cytosolic fraction.

-

-

Quantification:

-

Extract NADP+ and NADPH from each fraction using the protocols described above (enzymatic assay or UPLC-MS).

-

Normalize the concentrations to the protein content of each fraction.

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows discussed in this guide.

Caption: Overview of core NADP+ synthesis and NADPH generation pathways.

Caption: Key signaling pathways regulating NADP(H) metabolism.

Caption: General experimental workflow for NADP(H) quantification.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Enzyme Activity Measurement of NAD+ Kinase Using Spectrophotometric Assays [creative-enzymes.com]

- 3. cominbio.com [cominbio.com]

- 4. The Pentose Phosphate Pathway: From Mechanisms to Implications for Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.asm.org [journals.asm.org]

- 8. sinobiological.com [sinobiological.com]

- 9. AMPK regulates energy expenditure by modulating NAD+ metabolism and SIRT1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SIRT1 and other sirtuins in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The importance of NAMPT/NAD/SIRT1 in the systemic regulation of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 14. Targeting SIRT1 to improve metabolism: all you need is NAD+? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Calmodulin Is the Fundamental Regulator of NADK-Mediated NAD Signaling in Plants [frontiersin.org]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Ca2+ signalling: a new route to NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Monitoring NAD(H) and NADP(H) dynamics during organismal development with genetically encoded fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Determination of the Cytosolic NADPH/NADP Ratio in Saccharomyces cerevisiae using Shikimate Dehydrogenase as Sensor Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Real Time Monitoring of NADPH Concentrations in Corynebacterium glutamicum and Escherichia coli via the Genetically Encoded Sensor mBFP [frontiersin.org]

- 24. promega.com [promega.com]

- 25. NADP+/NADPH Assay Kit | ABIN5067563 [antibodies-online.cn]

- 26. cellbiolabs.com [cellbiolabs.com]

- 27. mdpi.com [mdpi.com]

- 28. Rapid quantitation of NAD+/NADH and NADPH/NADP+ with mass spectrometry by using calibration constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]

- 31. interchim.fr [interchim.fr]

- 32. Subcellular fractionation protocol [abcam.com]

- 33. assaygenie.com [assaygenie.com]

The Enzymatic Reduction of NADP+ to NADPH: A Comprehensive Technical Guide for Researchers

December 22, 2025

Abstract

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+), in its reduced form NADPH, is a critical coenzyme in a myriad of cellular processes, from anabolic biosynthesis to antioxidant defense and redox signaling. The enzymatic reduction of NADP+ to NADPH is therefore a cornerstone of cellular metabolism and homeostasis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles of enzymatic NADP+ reduction. It details the key enzymes responsible for this conversion, presents their comparative kinetic data, outlines detailed experimental protocols for their study, and visualizes their roles in crucial signaling pathways.

Introduction

The NADP+/NADPH redox couple plays a pivotal role in maintaining the cellular redox environment and providing the necessary reducing power for a vast array of biosynthetic reactions. Unlike NADH, which is primarily involved in catabolic pathways to generate ATP, NADPH is the major electron donor in anabolic processes such as fatty acid and cholesterol synthesis. Furthermore, NADPH is indispensable for the regeneration of key antioxidant molecules, including glutathione (B108866) and thioredoxin, thereby protecting the cell from oxidative damage.

The intracellular concentration and ratio of NADP+ to NADPH are tightly regulated by a suite of enzymes that catalyze the reduction of NADP+. Understanding the mechanisms, kinetics, and regulation of these enzymes is paramount for research in numerous fields, including metabolism, cancer biology, neurodegenerative diseases, and immunology. This guide delves into the core enzymatic players in NADP+ reduction, providing the technical details necessary for their rigorous investigation.

Key Enzymes in NADP+ Reduction

Several key enzymes, primarily dehydrogenases, are responsible for the bulk of NADPH production in most organisms. The primary sources of cytosolic NADPH are the pentose (B10789219) phosphate pathway (PPP) and the activities of NADP+-dependent malic enzyme and isocitrate dehydrogenase. In photosynthetic organisms, ferredoxin-NADP+ reductase is a central player in converting light energy into the reducing power of NADPH.

Glucose-6-Phosphate Dehydrogenase (G6PD)

Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose phosphate pathway and a major source of cytosolic NADPH. It catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH.[1][2]

Isocitrate Dehydrogenase (IDH)

NADP+-dependent isocitrate dehydrogenases (IDH) catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, generating NADPH.[3] These enzymes are found in both the cytoplasm and mitochondria and play a crucial role in cellular metabolism and defense against oxidative stress.[3][4]

Malic Enzyme (ME)

NADP+-dependent malic enzymes catalyze the oxidative decarboxylation of malate (B86768) to pyruvate, producing NADPH and CO2.[5][6] These enzymes are involved in various metabolic pathways, including lipogenesis and glutaminolysis, and are of particular interest in cancer metabolism.[7]

Ferredoxin-NADP+ Reductase (FNR)

In photosynthetic organisms, ferredoxin-NADP+ reductase (FNR) is the final enzyme in the linear electron transport chain of photosynthesis. It catalyzes the transfer of electrons from reduced ferredoxin to NADP+, generating NADPH for use in the Calvin cycle.

Comparative Enzyme Kinetics

The kinetic properties of these enzymes can vary significantly across different species and cellular compartments, reflecting their diverse physiological roles. The Michaelis constant (Km) for NADP+ and the turnover number (kcat) are key parameters for understanding their efficiency and substrate affinity.

| Enzyme | Organism/Tissue | Km (NADP+) (µM) | kcat (s-1) | Notes |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | ||||

| Homo sapiens (Erythrocytes) | 11 | - | - | |

| Camelus dromedarius (Liver) | 81 | - | The Km for Glucose-6-Phosphate is 479 µM.[8] | |

| Pelecanus crispus (Liver) | 29 | - | The Vmax is 2.83 U/ml.[8] | |

| Escherichia coli | 130 | 32.5 | The Km for Glucose-6-Phosphate is 220 µM.[9] | |

| Isocitrate Dehydrogenase (IDH) | ||||

| Homo sapiens (Cytosolic IDH1) | 10 - 100 | - | The affinity for NADP(H) can vary with the enzyme's conformational state.[10] | |

| Cephalosporium acremonium | - | - | The enzyme is a dimer of 140 kDa.[11] | |

| Malic Enzyme (ME) | ||||

| Homo sapiens (Breast Cancer Tissue) | 22 | - | The Km for malate is 6.02 mM.[7] | |

| Homo sapiens (Normal Breast Tissue) | 17.5 | - | The Km for malate is 12.78 mM.[7] | |

| Escherichia coli (SfcA) | - | - | This isoform prefers NAD+ over NADP+.[6] | |

| Escherichia coli (MaeB) | - | - | This isoform is specific for NADP+.[6] |

Experimental Protocols

Accurate measurement of NADP+ reduction and the activity of NADPH-producing enzymes is fundamental to their study. The following section provides detailed methodologies for key experiments.

Purification of Glucose-6-Phosphate Dehydrogenase (Example Protocol)

This protocol provides a general framework for the purification of G6PD, which can be adapted for different tissues and organisms.[1][12][13]

1. Preparation of Crude Extract:

- Homogenize the tissue (e.g., liver, erythrocytes) in a cold homogenization buffer (e.g., 0.02 M Tris-HCl, pH 7.6, containing 1 mM β-mercaptoethanol and 1 mM EDTA).[12]

- Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet cellular debris.

- Collect the supernatant, which is the crude extract.

2. Ammonium (B1175870) Sulfate (B86663) Precipitation:

- Slowly add solid ammonium sulfate to the crude extract with constant stirring at 4°C to achieve a desired saturation (e.g., 40-70%).

- Allow the protein to precipitate for at least 30 minutes.

- Centrifuge to collect the precipitated protein.

- Resuspend the pellet in a minimal volume of a suitable buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

3. Column Chromatography:

- Ion-Exchange Chromatography: Apply the dialyzed sample to an anion-exchange column (e.g., DEAE-cellulose) equilibrated with the appropriate buffer. Elute the bound proteins with a salt gradient (e.g., 0-1 M NaCl). Collect fractions and assay for G6PD activity.[13]

- Affinity Chromatography: For a more specific purification, use a 2',5'-ADP Sepharose 4B affinity column.[1][12] After loading the sample, wash the column extensively with the equilibration buffer. Elute G6PD with a buffer containing a low concentration of NADP+ (e.g., 0.5 mM).[12]

- Gel Filtration Chromatography: To separate proteins based on size and determine the native molecular weight, use a gel filtration column (e.g., Sephacryl S-300).[12]

4. Purity Assessment:

- Assess the purity of the final enzyme preparation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A single band indicates a high degree of purity.[1]

Spectrophotometric Assay of NADP+ Reductase Activity

This is a continuous assay that monitors the production of NADPH by measuring the increase in absorbance at 340 nm.[13]

1. Reagents:

- Assay Buffer: e.g., 55 mM Tris-HCl, pH 8.0.

- Substrate solution: e.g., 2 mM Glucose-6-Phosphate.

- NADP+ solution: e.g., 0.2 mM NADP+.

- MgCl2 solution: e.g., 3.33 mM.

- Enzyme solution (purified or as a cell lysate).

2. Procedure:

- In a quartz cuvette, combine the assay buffer, substrate solution, NADP+ solution, and MgCl2 solution.

- Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

- Initiate the reaction by adding a small volume of the enzyme solution.

- Immediately start monitoring the change in absorbance at 340 nm over time using a spectrophotometer.

- The initial linear rate of absorbance increase is proportional to the enzyme activity.

3. Calculation of Enzyme Activity:

- Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per minute, ε is the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹), c is the change in concentration of NADPH per minute, and l is the path length of the cuvette (typically 1 cm).

- One unit (U) of enzyme activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.[13]

Fluorometric Measurement of NADPH

Fluorometric assays offer higher sensitivity compared to spectrophotometric methods.[14][15][16]

1. Principle:

- NADPH is naturally fluorescent, with an excitation maximum around 340 nm and an emission maximum around 460 nm, whereas NADP+ is not.[14] This difference allows for the direct measurement of NADPH concentration.

2. Procedure (General):

- Prepare samples and standards in a 96-well or 384-well black plate suitable for fluorescence measurements.

- For enzymatic reactions, set up the reaction mixture as described in the spectrophotometric assay.

- Measure the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm using a fluorescence plate reader.[14]

- The change in fluorescence intensity over time is proportional to the rate of NADPH production or consumption.

3. Standard Curve:

- To quantify the absolute concentration of NADPH, a standard curve should be generated using known concentrations of NADPH.[14]

Separation and Quantification of NADP+ and NADPH

To determine the individual concentrations of NADP+ and NADPH and their ratio, it is necessary to separate them or selectively destroy one form before measurement.

1. Acid/Base Extraction Method:

- To measure NADP+ (and destroy NADPH): Treat the sample with an acidic solution (e.g., 0.1 N HCl) and heat (e.g., at 80°C for 60 minutes).[16] Neutralize the sample with a basic solution before measurement.

- To measure NADPH (and destroy NADP+): Treat the sample with a basic solution (e.g., 0.1 N NaOH) and heat.[16] Neutralize the sample with an acidic solution before measurement.

- The concentrations of NADP+ and NADPH in the treated samples can then be determined using a suitable assay (spectrophotometric or fluorometric).

2. Chromatographic Methods:

- High-Performance Liquid Chromatography (HPLC) can be used to separate NADP+ and NADPH, followed by UV detection at 260 nm.[17][18]